

Application Notes and Protocols for the Extraction and Purification of Dragmacidin G

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Compound of Interest

Compound Name: Mortatarin G

Cat. No.: B12377491

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Introduction

Dragmacidin G is a bis-indole alkaloid first isolated from a deep-water marine sponge of the genus *Spongosorites*.^{[1][2]} It has demonstrated a broad spectrum of biological activities, including potent antibacterial effects against methicillin-resistant *Staphylococcus aureus* (MRSA) and activity against pancreatic cancer cell lines.^{[1][3]} Structurally, Dragmacidin G is unique, featuring a pyrazine ring linking two indole moieties and a rare N-(2-mercaptoethyl)-guanidine side chain.^{[1][2]} These promising biological activities make Dragmacidin G a person of interest for further research and drug development.

These application notes provide a detailed overview of the known methods for the extraction and purification of Dragmacidin G from its natural source.

Data Presentation

Table 1: Summary of Extraction Data for Dragmacidin G from *Spongosorites* sp.

Parameter	Value	Reference
Starting Material	255 g (wet weight) of frozen Spongisorites sp. sponge	[1]
Extraction Solvent	Ethanol (total 2.5 L)	[1]
Extraction Method	Exhaustive maceration (5 times)	[1]
Crude Extract Yield	15.9 g (dark orange oil)	[1]

Note: Detailed quantitative data for each purification step, including yields and purity, are not readily available in the reviewed literature. The following table represents a generalized purification scheme.

Table 2: Generalized Purification Scheme for Dragmacidin G

Purification Step	Stationary Phase	Mobile Phase/Eluent	Fraction Collected
Vacuum Liquid Chromatography (VLC)	Not specified	Gradient elution	Not specified
Reversed-Phase Chromatography	C18 silica gel	Acetonitrile/Water, followed by Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)	Dark red band containing Dragmacidin G

Experimental Protocols

Protocol 1: Extraction of Dragmacidin G from Spongisorites sp.

This protocol is adapted from the method described by Wright et al.[1]

1. Materials and Equipment:

- Frozen sponge material (Spongosorites sp.)
- Ethanol (ACS grade or higher)
- Waring blender
- Filter paper and funnel
- Rotary evaporator
- n-Butanol
- Water (deionized)
- Separatory funnel

2. Procedure:

- Immediately after collection, freeze the sponge specimen at -20°C.
- Combine 255 g of the frozen sponge material with ethanol in a Waring blender.
- Macerate the sponge tissue exhaustively.
- Filter the mixture to separate the tissue from the ethanol extract.
- Repeat the extraction of the sponge tissue with fresh ethanol four more times, for a total of five extractions, using a total of 2.5 L of ethanol.
- Combine all ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a dark orange oil.
- Partition the resulting residue between n-butanol and water to separate compounds based on polarity. Dragmacidin G will preferentially partition into the n-butanol layer.
- Separate the n-butanol layer and concentrate it under reduced pressure to yield the crude extract enriched with Dragmacidin G.

Protocol 2: Purification of Dragmacidin G

This protocol is a generalized procedure based on the chromatographic methods mentioned by Wright et al.^[1]

1. Materials and Equipment:

- Crude extract containing Dragmacidin G
- Silica gel for vacuum liquid chromatography (VLC)
- C18 reversed-phase silica gel for column chromatography
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Trifluoroacetic Acid (TFA)
- Chromatography columns
- Fraction collector
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp for visualization

2. Procedure:

Step 2.1: Vacuum Liquid Chromatography (VLC)

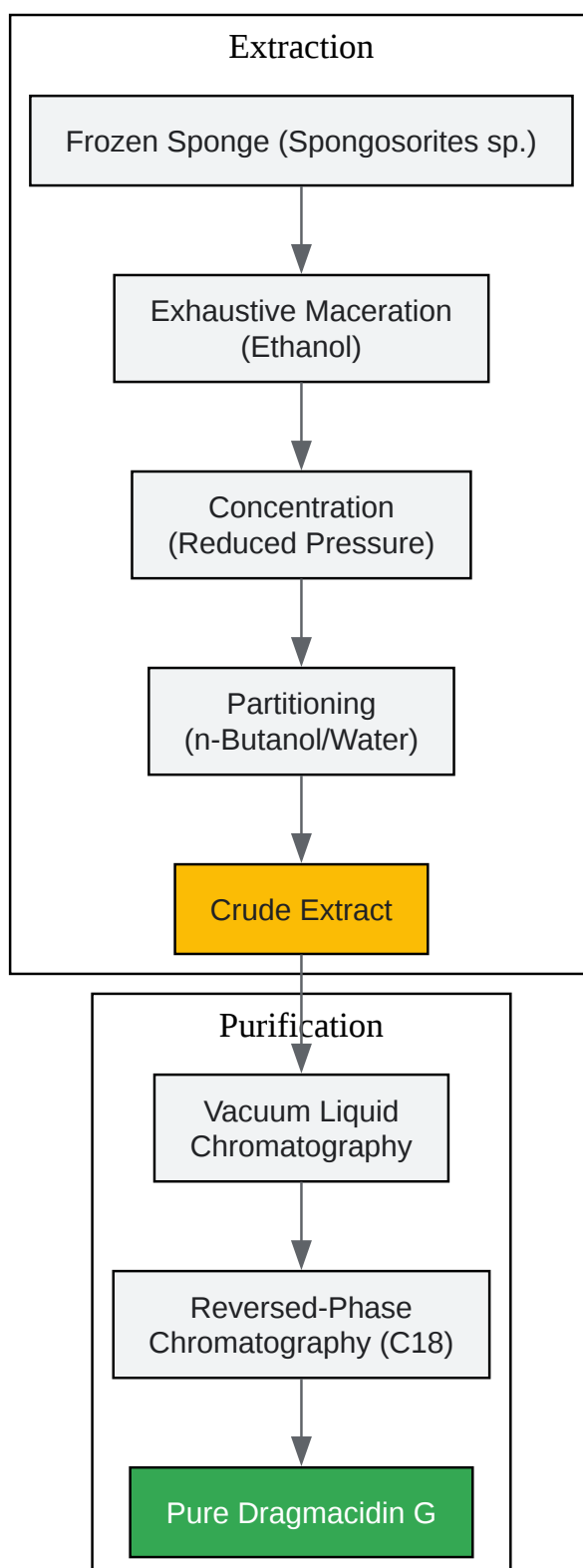
- Prepare a VLC column with silica gel.
- Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to the top of the VLC column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
- Collect fractions and monitor the separation using TLC.
- Combine fractions containing the compound of interest based on TLC analysis.

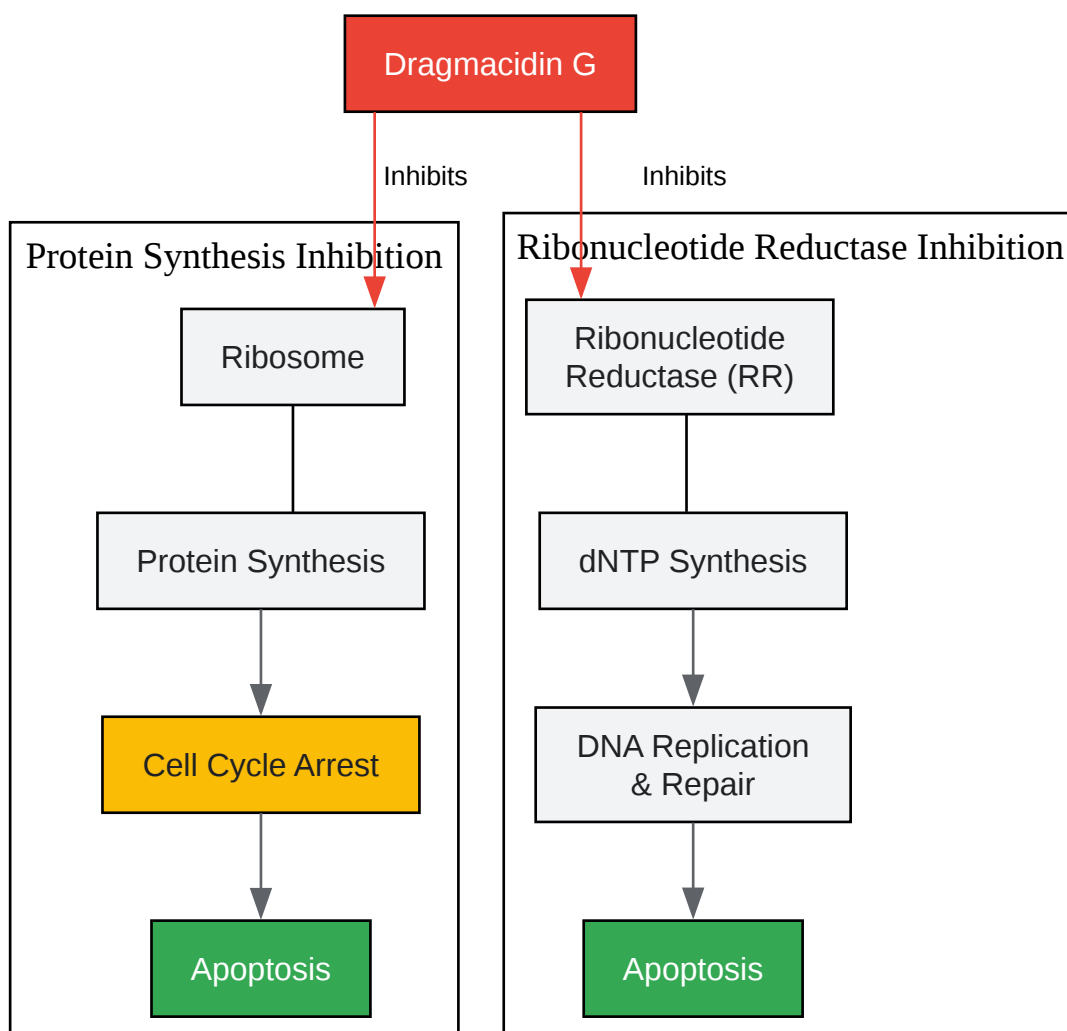
Step 2.2: Reversed-Phase Chromatography

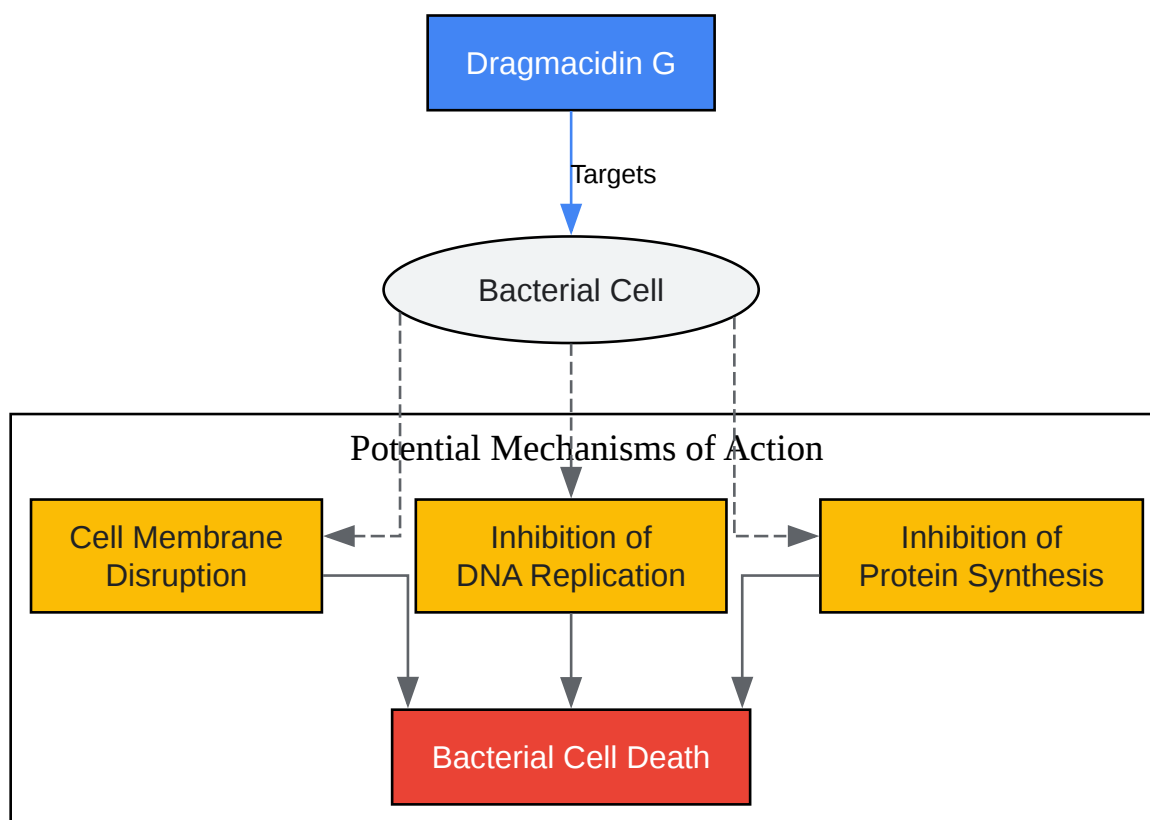
- Pack a chromatography column with C18 reversed-phase silica gel.
- Equilibrate the column with a mixture of acetonitrile and water.
- Dissolve the enriched fraction from the VLC step in the equilibration solvent and load it onto the column.
- Begin elution with a mixture of acetonitrile and water. Dragmacidin G is retained on the C18 packing under these conditions.
- To elute Dragmacidin G, switch the eluent to a mixture of acetonitrile and water containing 0.1% TFA.
- Dragmacidin G will elute as a distinct dark red band.
- Collect the colored fraction.
- Analyze the purity of the collected fraction using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow







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